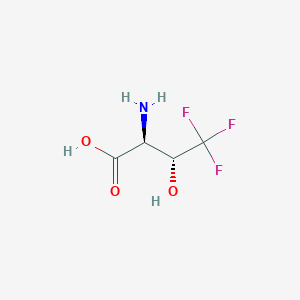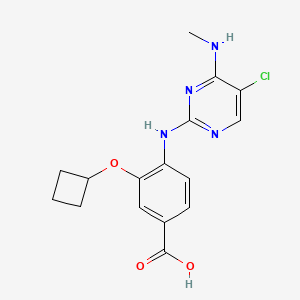
N-Phenyl-1,2,3-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Phenyl-1,2,3-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the cyclization of thiosemicarbazide with different aromatic acids and ethanol to yield 5-phenyl-1,3,4-thiadiazol-2-amine . Additionally, microwave-assisted synthesis has been employed to prepare N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
N-Phenyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .
科学的研究の応用
N-Phenyl-1,2,3-thiadiazol-5-amine has numerous applications in scientific research:
作用機序
The mechanism of action of N-Phenyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in the degradation of cytokinins. This inhibition increases the lifetime of cytokinins, enhancing their effects in plants . Additionally, the compound’s ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell growth and survival .
類似化合物との比較
N-Phenyl-1,2,3-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar in structure but differs in the position of the phenyl group.
N-(Substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine: These derivatives have additional substituents on the benzylidene and phenyl groups, leading to varied biological activities.
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-yl urea): Known for its use as a plant growth regulator and inhibitor of CKX.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a versatile compound for various applications.
特性
分子式 |
C8H7N3S |
|---|---|
分子量 |
177.23 g/mol |
IUPAC名 |
N-phenylthiadiazol-5-amine |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-6-9-11-12-8/h1-6,10H |
InChIキー |
NSWRWFZUNDGMLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
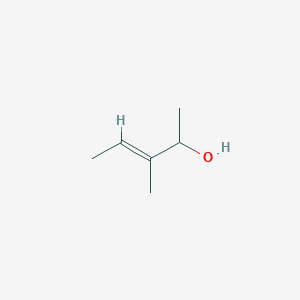
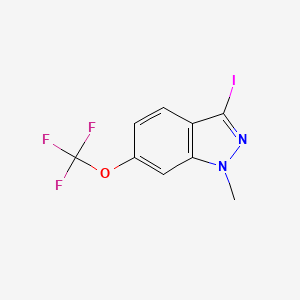
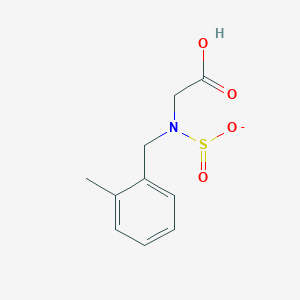
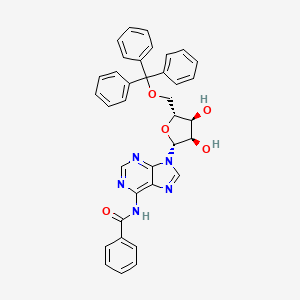
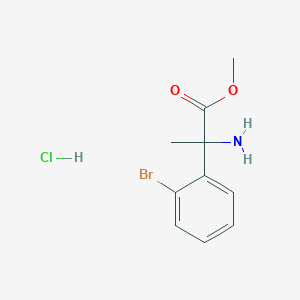
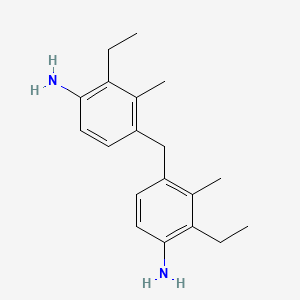
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
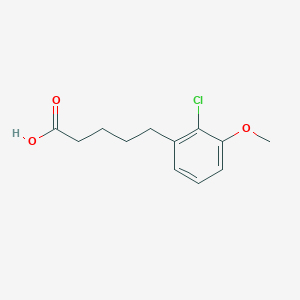
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
